N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a cyclopropyl group and a furan substituent. The acetamide side chain is modified with a 3,5-dimethyl-1,2-oxazol-4-yl moiety.
Structural characterization of this compound likely employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization, given their prevalence in small-molecule analysis .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-11-14(12(2)27-21-11)10-16(24)19-7-8-22-18(25)23(13-5-6-13)17(20-22)15-4-3-9-26-15/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGDMNHTFKFBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include cyclopropylamine, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
Biological Activities
Research indicates that compounds with triazole and oxazole structures exhibit significant biological activities:
-
Antimicrobial Activity :
- Triazoles are well-known for their antifungal properties. Studies have shown that derivatives of triazole can effectively inhibit the growth of various fungi and bacteria. For instance, derivatives have been reported to have comparable efficacy to traditional antibiotics against strains like Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- The furan component may contribute to anticancer activity. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cell lines .
- Neuroprotective Effects :
Applications in Medicinal Chemistry
This compound's unique structure suggests several potential applications:
Drug Development
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can lead to the development of new therapeutic agents targeting various diseases:
- Antibacterial Agents : Given the increasing resistance to existing antibiotics, new compounds like this one could provide alternative treatment options .
- Antifungal Treatments : Its efficacy against fungal infections positions it as a candidate for antifungal drug development.
Agricultural Applications
Research has indicated potential uses in agrochemicals:
- Compounds derived from triazoles have been explored as fungicides and herbicides due to their ability to inhibit fungal growth and enhance crop yield .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan and triazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a class of 1,2,4-triazole-acetamide derivatives. Key analogues include:
Key Observations:
- Substituent Impact on Bioactivity: The 3,5-dimethyl-oxazole group in the target compound may enhance metabolic stability compared to sulfanyl-containing analogues (e.g., the second compound in the table), as oxazoles are less prone to oxidation . Furan-2-yl substituents, common across all analogues, are associated with antioxidant activity and α-glucosidase inhibition due to structural mimicry of carbohydrate moieties .
- Crystallographic and Computational Insights: Hydrogen-bonding patterns in triazole derivatives (e.g., N–H···O interactions) are critical for crystal packing and solubility.
Functional Group Contributions
- 1,2,4-Triazole Core :
- Acetamide Side Chain :
- The 3,5-dimethyl-oxazole substituent likely enhances lipophilicity, promoting membrane permeability compared to simpler acetamides .
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the compound's biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole moiety , a furan ring , and a cyclopropyl group . Its molecular formula is , with a molecular weight of approximately 342.41 g/mol . The presence of these functional groups suggests diverse applications in drug development.
Biological Activities
Research indicates that compounds containing triazole and oxazole structures exhibit significant biological activities. The following table summarizes some key findings related to the biological activity of this compound:
The exact mechanisms of action for this compound are still under investigation. Preliminary findings suggest it may involve:
- Modulation of enzyme activity : Interfering with the function of specific enzymes critical to cellular processes.
- Cellular signaling interference : Affecting pathways that regulate cell growth and proliferation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Furan Ring : Utilized via Friedel-Crafts acylation followed by cyclization.
- Oxazole Formation : Synthesized through condensation reactions involving appropriate precursors.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally similar to N-{2-[4-cyclopropyl-3-(furan-2-y)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-y]ethyl}-2-(3,5-dimethylfuran)carboxamide:
- Anticancer Activity : A study demonstrated that a related triazole compound exhibited significant cytotoxic effects against A431 human epidermoid carcinoma cells with an IC50 value lower than that of doxorubicin .
- Antibacterial Properties : Another study reported that derivatives with similar structural motifs showed enhanced antibacterial activities against resistant strains of E. coli and S. aureus .
Q & A
Q. What synthetic methodologies are employed to prepare the target compound, and how are critical reaction parameters optimized?
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Reflux conditions : Reacting intermediates (e.g., triazole-thiones) with chloroacetamides in ethanol/water under basic conditions (e.g., KOH) for 1–4 hours .
- Purification : Recrystallization from ethanol or pet-ether to isolate pure products .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress . Optimization focuses on solvent selection, stoichiometry, and temperature to enhance yield and purity.
Q. How is structural characterization of the compound validated?
A combination of spectroscopic and analytical techniques is used:
- 1H NMR/IR spectroscopy : Confirms functional groups (e.g., acetamide C=O at ~1680 cm⁻¹) and substituent integration .
- LC-MS/Elemental analysis : Verifies molecular weight and purity (>95%) .
Q. What experimental models are used to evaluate anti-exudative activity, and how does the compound compare to reference drugs?
- In vivo rat models : Formalin-induced edema assays, with activity quantified as % inhibition compared to controls .
- Reference standards : Diclofenac sodium (8 mg/kg) is used for benchmarking. The compound is tested at 10 mg/kg, with efficacy reported in dose-response tables .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl, furan-2-yl) influence biological activity?
- Cyclopropyl groups : Enhance metabolic stability by reducing oxidative degradation .
- Furan-2-yl moiety : Improves lipophilicity, potentially increasing membrane permeability .
- Dimethyloxazole : Contributes to π-π stacking interactions in target binding . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the triazole ring enhance anti-inflammatory activity .
Q. How are computational tools (e.g., PASS, molecular docking) applied to predict biological activity?
- PASS software : Predicts anti-exudative and analgesic activity based on structural descriptors .
- Molecular docking : Identifies potential binding sites (e.g., COX-2 active site) by simulating interactions between the compound’s triazole-oxadiazole core and amino acid residues .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Dose standardization : Re-testing under uniform conditions (e.g., 10 mg/kg in Sprague-Dawley rats) .
- Meta-analysis : Comparing data across studies to identify outliers or confounding variables (e.g., solvent effects in assays) .
Q. How are physicochemical properties (e.g., pKa, logP) determined experimentally?
- Potentiometric titrations : Using tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa .
- LogP determination : Shake-flask method with octanol/water partitioning .
Methodological Considerations
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- HPLC-DAD : Detects impurities at <0.1% levels using C18 columns and gradient elution .
- Challenges : Co-elution of structurally similar byproducts (e.g., des-methyl analogs) requires advanced hyphenated techniques (e.g., LC-MS/MS) .
Q. How is reaction scalability addressed without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
